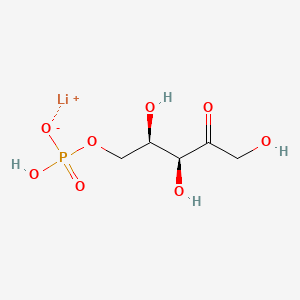
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt can be achieved through several synthetic routes. One common method involves the use of dihydroxyacetone phosphate as a precursor. The synthesis typically involves the following steps:
Formation of Dihydroxyacetone Phosphate: This can be achieved through chemical or enzymatic routes from precursors like glycerol or dihydroxyacetone.
Phosphorylation: The dihydroxyacetone phosphate is then phosphorylated using a suitable phosphorylating agent under controlled conditions to form the desired phosphate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted phosphate derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzymatic studies and as a substrate for various biochemical reactions.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxyacetone Phosphate: A precursor in the synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt.
Phosphoenolpyruvate: Another phosphate-containing compound with similar biochemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it highly reactive and versatile for various applications. Its lithium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H10LiO8P |
|---|---|
Poids moléculaire |
236.1 g/mol |
Nom IUPAC |
lithium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H11O8P.Li/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 |
Clé InChI |
VTUAVZWQFODHSS-TYSVMGFPSA-M |
SMILES isomérique |
[Li+].C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-] |
SMILES canonique |
[Li+].C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


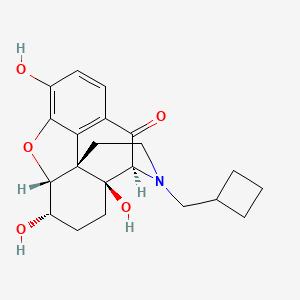
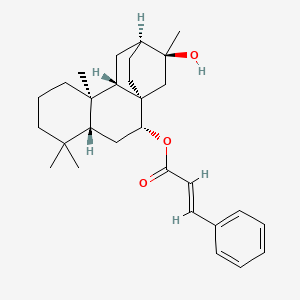
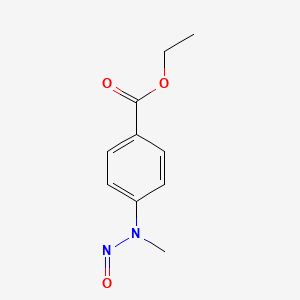
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

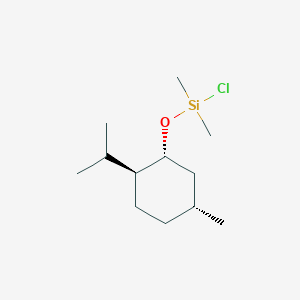
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)

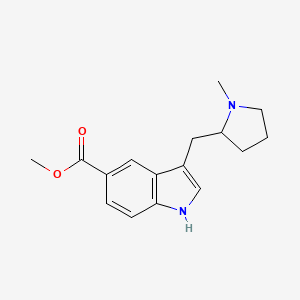

![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
